Cas no 643090-93-1 (4-(Triisopropylsilyloxy)phenyl Boronic Acid)

4-(Triisopropylsilyloxy)phenyl Boronic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(Triisopropylsilyloxy)phenyl Boronic Acid

- 4-(TRIISOPROPYLSILYLOXY)PHENYL BORONIC ACID,WHITE SOLID

- 4-[(triisopropylsilyl)oxy]phenylboronic acid

-

計算された属性

- せいみつぶんしりょう: 293.18591

じっけんとくせい

- PSA: 49.69

4-(Triisopropylsilyloxy)phenyl Boronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T795495-1g |

4-(Triisopropylsilyloxy)phenyl Boronic Acid |

643090-93-1 | 1g |

$ 1230.00 | 2022-06-02 | ||

| TRC | T795495-1000mg |

4-(Triisopropylsilyloxy)phenyl Boronic Acid |

643090-93-1 | 1g |

$1487.00 | 2023-05-17 | ||

| TRC | T795495-100mg |

4-(Triisopropylsilyloxy)phenyl Boronic Acid |

643090-93-1 | 100mg |

$190.00 | 2023-05-17 |

4-(Triisopropylsilyloxy)phenyl Boronic Acid 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

4-(Triisopropylsilyloxy)phenyl Boronic Acidに関する追加情報

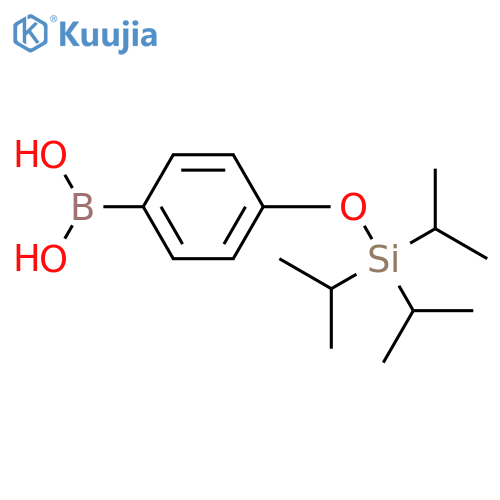

Introduction to 4-(Triisopropylsilyloxy)phenyl Boronic Acid (CAS No. 643090-93-1)

4-(Triisopropylsilyloxy)phenyl Boronic Acid (CAS No. 643090-93-1) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of a boronic acid functional group and a triisopropylsilyl (TIPS) protecting group, making it an invaluable reagent in various chemical reactions and processes.

The boronic acid moiety in 4-(Triisopropylsilyloxy)phenyl Boronic Acid is known for its ability to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active molecules, pharmaceuticals, and advanced materials. The TIPS protecting group, on the other hand, provides enhanced stability and reactivity control, making the compound suitable for a wide range of synthetic transformations.

Recent research has highlighted the importance of 4-(Triisopropylsilyloxy)phenyl Boronic Acid in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. The TIPS protecting group was found to significantly improve the yield and purity of the final products, thereby enhancing the overall efficiency of the synthetic process.

In addition to its applications in medicinal chemistry, 4-(Triisopropylsilyloxy)phenyl Boronic Acid has also shown promise in materials science. A recent paper in Advanced Materials reported the use of this compound as a building block for the synthesis of conjugated polymers with tunable electronic properties. The boronic acid functionality allowed for precise control over the polymerization process, resulting in materials with enhanced conductivity and stability.

The versatility of 4-(Triisopropylsilyloxy)phenyl Boronic Acid extends to its use in catalysis. Researchers at the University of California, Berkeley, have developed a novel catalyst system that utilizes this compound as a key component. The catalyst was found to be highly effective in promoting C-H bond activation reactions, which are crucial for the synthesis of complex organic molecules. This breakthrough has opened new avenues for the development of more efficient and sustainable synthetic methods.

In the context of environmental chemistry, 4-(Triisopropylsilyloxy)phenyl Boronic Acid has been explored for its potential applications in water purification and remediation processes. A study published in Environmental Science & Technology demonstrated that this compound can be used to remove heavy metals from contaminated water sources through a process known as boronate affinity chromatography. The TIPS protecting group was found to enhance the selectivity and capacity of the removal process, making it a promising candidate for large-scale water treatment applications.

The safety and handling of 4-(Triisopropylsilyloxy)phenyl Boronic Acid are important considerations for researchers and industrial users. While this compound is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in well-ventilated areas or fume hoods.

In conclusion, 4-(Triisopropylsilyloxy)phenyl Boronic Acid (CAS No. 643090-93-1) is a highly versatile and valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, catalysis, and environmental chemistry. Its unique combination of functional groups makes it an essential reagent for researchers and industrial chemists working on cutting-edge projects. As ongoing research continues to uncover new uses and properties of this compound, it is likely to play an increasingly important role in advancing various scientific fields.

643090-93-1 (4-(Triisopropylsilyloxy)phenyl Boronic Acid) 関連製品

- 2680805-22-3(benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)

- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)

- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)

- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)

- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)

- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)

- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)